molecular formula C27H20N6O B3271028 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea CAS No. 53859-71-5

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea

カタログ番号: B3271028
CAS番号: 53859-71-5
分子量: 444.5 g/mol
InChIキー: BQLOPROPJDPFEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea is a useful research compound. Its molecular formula is C27H20N6O and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications, supported by various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with appropriate isocyanates. This method yields a series of benzimidazole ureas that exhibit notable biological activities.

Antioxidant Activity

Research has shown that compounds derived from benzimidazole ureas, including this compound, exhibit significant antioxidant properties. These activities can be measured using various assays:

Method Compound Activity (mM Trolox Equivalents)
Total Antioxidant Capacity (TAC)3g10.06 ± 1.51
Ferric Reducing Antioxidant Power (FRAP)3g16.12 ± 0.29
DPPH Scavenging Activity (DPPH-SA)3g3.86 ± 0.04

Among the derivatives tested, compound 3g demonstrated the highest antioxidant activity across all methods assessed, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Antidiabetic Activity

In vitro studies have evaluated the antidiabetic potential of benzimidazole ureas against enzymes such as α-amylase and α-glucosidase. The results indicate that several compounds, including 3c and 3g, exhibited good to moderate inhibitory effects:

Compound IC50 (μM) Enzyme Target
3cModerateα-amylase
3gGoodα-glucosidase

These findings suggest that these compounds may serve as effective agents in managing diabetes by inhibiting carbohydrate-digesting enzymes .

Anticancer Activity

The biological activity of benzimidazole derivatives has also been explored in cancer research. Complexes formed with benzimidazole have shown promising results in sensitizing cancer cells to treatment:

  • Mechanism of Action : The formation of reactive oxygen species (ROS) leads to DNA strand breaks and subsequent apoptosis in cancer cells.
  • Cell Lines Tested : Human melanoma A375 cells and various other cancer cell lines demonstrated sensitivity to these compounds.

The complexes exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Case Studies

Recent studies have focused on the structural modifications of benzimidazole derivatives to enhance their biological activity. For instance, modifications to the urea moiety have been shown to significantly increase both antioxidant and antidiabetic activities.

Example Study

A recent publication detailed the synthesis and evaluation of several benzimidazole urea derivatives:

  • Compounds Tested : A series from 3a to 3h were evaluated for their antioxidant and antidiabetic properties.
  • Findings : Compounds such as 3b and 3c showed moderate antioxidant activity while maintaining substantial inhibition against α-amylase and α-glucosidase enzymes.

These findings provide a basis for further exploration into the structure-activity relationship (SAR) of these compounds .

科学的研究の応用

Biological Activities

Antioxidant Properties

Recent studies have demonstrated that derivatives of benzimidazole-ureas exhibit strong antioxidant activities. For instance, compounds synthesized from 2-(1H-benzimidazol-2-yl)aniline showed varying degrees of antioxidant capacity when tested using methods such as Total Antioxidant Capacity (TAC), Ferric Reducing Ability of Plasma (FRAP), and DPPH radical scavenging assays. Notably, compound 3g exhibited exceptional antioxidant activity across multiple assays, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Antidiabetic Activity

The antidiabetic potential of 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea has also been explored. In vitro assays against α-amylase and α-glucosidase enzymes revealed that several derivatives displayed moderate to strong inhibitory effects. This suggests that such compounds could be developed into effective treatments for managing diabetes by regulating carbohydrate metabolism .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. For example, a series of synthesized compounds demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that certain derivatives possess potent antibacterial properties, making them candidates for further development as antimicrobial agents .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activities of several benzimidazole derivatives using different methodologies. Compound 3g was highlighted for its superior performance in all tested antioxidant assays, with specific metrics indicating its effectiveness:

  • TAC : 10.06 ± 1.51 mM Trolox equivalents
  • FRAP : 16.12 ± 0.29 mM Trolox equivalents
  • DPPH : 3.86 ± 0.04 mM Trolox equivalents

These results underscore the compound's potential application in developing antioxidant therapies .

Case Study 2: Antidiabetic Potential

Another investigation focused on the antidiabetic properties of synthesized benzimidazole ureas. The most promising results were observed with compounds exhibiting IC50 values in the range of 20–50 µg/mL against α-amylase and α-glucosidase enzymes. This suggests that these compounds could be strategically utilized in designing new antidiabetic drugs .

Data Summary Table

Compound Activity Type Method Used Results
3gAntioxidantTAC10.06 ± 1.51 mM Trolox equivalents
3gAntioxidantFRAP16.12 ± 0.29 mM Trolox equivalents
VariousAntidiabeticα-amylase InhibitionIC50: 20–50 µg/mL
VariousAntimicrobialMICSignificant activity against E. coli

特性

IUPAC Name

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N6O/c34-27(28-19-13-9-17(10-14-19)25-30-21-5-1-2-6-22(21)31-25)29-20-15-11-18(12-16-20)26-32-23-7-3-4-8-24(23)33-26/h1-16H,(H,30,31)(H,32,33)(H2,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLOPROPJDPFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea
Reactant of Route 4
Reactant of Route 4
1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。